2-Chloro-4-iodo-1-methoxybenzene

Solid-state handling Procurement logistics Weighing accuracy

2-Chloro-4-iodo-1-methoxybenzene (CAS 75676-72-1) is a dihalogenated anisole derivative bearing chlorine at the 2-position and iodine at the 4-position on the aromatic ring. It is a white to pale yellow crystalline solid with a melting point of 83 °C, a density of 1.8 ± 0.1 g/cm³, and a boiling point of 266 ± 25 °C at 760 mmHg.

Molecular Formula C7H6ClIO
Molecular Weight 268.48 g/mol
CAS No. 75676-72-1
Cat. No. B1599835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-iodo-1-methoxybenzene
CAS75676-72-1
Molecular FormulaC7H6ClIO
Molecular Weight268.48 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)I)Cl
InChIInChI=1S/C7H6ClIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
InChIKeyXJMLPDPXMJKTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-iodo-1-methoxybenzene (CAS 75676-72-1): Core Physicochemical and Handling Profile for Strategic Sourcing


2-Chloro-4-iodo-1-methoxybenzene (CAS 75676-72-1) is a dihalogenated anisole derivative bearing chlorine at the 2-position and iodine at the 4-position on the aromatic ring. It is a white to pale yellow crystalline solid with a melting point of 83 °C, a density of 1.8 ± 0.1 g/cm³, and a boiling point of 266 ± 25 °C at 760 mmHg . The compound is typically supplied at ≥97% purity and is soluble in common organic solvents such as DMSO, DMF, and chloroform . Its structure combines a highly reactive aryl iodide center with a less reactive aryl chloride, enabling orthogonal functionalization strategies in multi-step synthesis .

Why 2-Chloro-4-iodo-1-methoxybenzene Cannot Be Swapped with Simpler Chloro- or Iodo-Anisoles


The core value of 2-chloro-4-iodo-1-methoxybenzene lies in the orthogonal reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the oxidative addition rate follows the established order Ar–I > Ar–OTf > Ar–Br >> Ar–Cl [1]. This reactivity gap is not merely incremental; it is a mechanistic feature that enables the selective, sequential elaboration of the molecule—first at the iodine-bearing 4-position under mild conditions, then at the chlorine-bearing 2-position under more forcing conditions. Mono-halogenated analogs such as 4-iodoanisole or 2-chloroanisole lack this built-in orthogonality, while di-chloro analogs like 2,4-dichloroanisole require harsh, less selective activation. The compound's solid physical state (mp 83 °C) further differentiates it from low-melting or liquid analogs, impacting weighing accuracy, storage stability, and shipping safety . Generic substitution therefore risks either sequence failure or added synthetic steps to install the second orthogonal handle.

2-Chloro-4-iodo-1-methoxybenzene: Quantified Differentiation Evidence Against Closest Analogs


Physical State and Melting Point: Solid Handling vs. Liquid or Low-Melting Analogs

2-Chloro-4-iodo-1-methoxybenzene melts at 83 °C, making it a free-flowing crystalline solid at ambient temperature . In contrast, the mono-chloro analog 2-chloroanisole is a liquid with a melting point of −27 °C , and the mono-iodo analog 4-iodoanisole melts at 49–53 °C, often forming a semi-solid or sticky mass in warm storage . The elevated melting point of the target compound reduces the risk of liquid leakage during transport, improves gravimetric accuracy in sub-gram dispensing, and simplifies long-term storage under ambient conditions.

Solid-state handling Procurement logistics Weighing accuracy

Orthogonal Reactivity: Iodo vs. Chloro in Palladium-Catalyzed Cross-Coupling

In palladium(0)-catalyzed cross-coupling reactions, oxidative addition is the rate-determining step. The universally observed reactivity order is Ar–I > Ar–OTf > Ar–Br >> Ar–Cl [1]. For the target compound, this translates into the ability to couple selectively at the 4-iodo position under mild conditions (e.g., room-temperature Sonogashira or Suzuki coupling) while preserving the 2-chloro substituent for a subsequent, higher-temperature or ligand-modified coupling. The mono-iodo analog 4-iodoanisole offers only a single reactive site, while the di-chloro analog 2,4-dichloroanisole lacks the highly activated iodine handle, requiring harsh conditions from the outset and compromising chemoselectivity.

Sequential coupling Selective functionalization Palladium catalysis

Adsorption Energetics on Palladium: Quantitative Ease of Iodoanisole Activation vs. Chloroanisole

Density functional theory (DFT) calculations on small Pd₄ and Pd₉ clusters demonstrate that iodoanisole adsorbs dissociatively and without an activation barrier, yielding an energy gain of −278 kJ/mol [1]. By contrast, chloro- and bromoanisole exhibit significantly lower adsorption energies and do not undergo spontaneous dissociation on the same Pd clusters [1]. Although these calculations are performed on the parent iodoanisole and chloroanisole rather than the 2-chloro-4-iodo derivative specifically, they provide a quantitative mechanistic basis for the experimentally observed chemoselectivity: the iodine center in the target compound is expected to mimic the facile, barrierless activation of iodoanisole, while the chlorine center remains inert under identical mild conditions.

DFT adsorption energy Palladium cluster Cross-coupling initiation

2-Chloro-4-iodo-1-methoxybenzene: Evidence-Backed Application Scenarios for Procurement Decisions


Sequential C–C Bond Formation in Medicinal Chemistry Building Block Synthesis

The orthogonal iodo and chloro substituents allow medicinal chemists to perform a first Suzuki, Sonogashira, or Heck coupling at the 4-position under mild, iodine-selective conditions, followed by a second coupling at the 2-position using a catalyst system tailored for aryl chlorides. This two-step strategy eliminates the need for protecting-group manipulations or intermediate halogen exchange, reducing synthetic step count and improving overall yield. The quantitative reactivity order (Ar–I >> Ar–Cl) established in the literature guarantees this chemoselectivity [1].

Late-Stage Diversification in Agrochemical and Materials Research

When a core aromatic scaffold must be sequentially elaborated with different aryl, alkenyl, or alkynyl fragments, 2-chloro-4-iodo-1-methoxybenzene serves as a privileged intermediate. Its solid physical form (mp 83 °C) ensures reproducible stoichiometry during automated parallel synthesis, a practical advantage over liquid analogs like 2-chloroanisole . The DFT-validated facile activation of the iodo center on palladium surfaces (−278 kJ/mol) further supports reliable, high-yielding initial coupling steps [2].

Precursor for Pharmaceuticals Requiring Halogenated Aniline Motifs

The methoxy group can be demethylated to yield 2-chloro-4-iodophenol, and subsequent transformations can convert the iodine to an amino group, providing access to 2-chloro-4-iodoaniline. This specific aniline is a key intermediate in the synthesis of PD184352 (CI-1040), a potent MEK1/2 inhibitor with an IC50 of 17 nM . The ability to stock a single building block that feeds into multiple privileged scaffolds simplifies supply-chain logistics for pharmaceutical R&D groups.

Synthesis of Complex Triarylamine Ligands via Ullmann Coupling

2-Chloro-4-iodo-1-methoxybenzene has been employed as the chloroiodoanisole component in Ullmann coupling reactions with chloroanisidine to construct trichlorotriarylamine intermediates, which are then elaborated into azatriptycene-type multidentate ligands [3]. The iodine atom serves as the preferred oxidative addition site, directing the coupling regioselectively while the chlorine atom remains available for downstream lithiation or cross-coupling steps.

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